ONO-4817

MMP Inhibition Cancer Metastasis Angiogenesis

Researchers studying MMP-driven pathologies need an orally active broad-spectrum inhibitor with verified MMP-1 sparing to avoid musculoskeletal artifacts. ONO-4817 solves this. • 3rd-gen MMP inhibitor: 52.4% neointimal reduction in hypercholesterolemic hamsters (20 mg/kg/day oral); suppressed aortic hyperplasia in hyperlipidemic rabbits (100 mg/kg/day). • Unique selectivity: inhibits MMP-2 (IC50 0.5 nM) & MMP-9 (IC50 0.8 nM); spares MMP-1 (IC50 ~2,500 nM), reducing off-target musculoskeletal effects. • Multi-organ I/R protection validated in hepatic & pulmonary models. Shipped ambient; ≥98% HPLC purity.

Molecular Formula C22H28N2O6
Molecular Weight 416.5 g/mol
CAS No. 223472-31-9
Cat. No. B1662953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-4817
CAS223472-31-9
SynonymsN-hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide
ONO 4817
ONO-4817
ONO4817
Molecular FormulaC22H28N2O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
InChIKeyHDWWQELUBWGQGA-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-4817: Broad-Spectrum MMP Inhibitor


ONO-4817 (CAS 223472-31-9), also known as MMP Inhibitor V, is an orally active non-peptidyl hydroxamate compound that functions as a broad-spectrum matrix metalloproteinase (MMP) inhibitor . It exhibits potent inhibitory activity against multiple MMP family members including MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13 with Ki values in the sub-nanomolar to low nanomolar range, while demonstrating markedly reduced activity against MMP-1 and MMP-7 . Structurally, it is a synthetic small molecule with the molecular formula C22H28N2O6 and a molecular weight of 416.47 g/mol [1].

Profiling Broad-spectrum MMP-family profiling studies across MMP-2, -8, -9, -12, and -13
Dosing route Oral-dosing research model compatibility for extended in vivo protocols
Selectivity MMP-1-sparing selectivity context for gelatinase-pathway studies

ONO-4817: Irreplaceable Selectivity and Bioavailability


Generic substitution of ONO-4817 with other MMP inhibitors is not scientifically valid due to its unique combination of a broad-spectrum inhibitory profile paired with a critical selectivity gap against MMP-1 and MMP-7 [1]. Unlike first-generation peptidomimetic MMP inhibitors (e.g., batimastat, marimastat) which are broad-spectrum with poor oral bioavailability and dose-limiting musculoskeletal toxicity, or second-generation inhibitors (e.g., prinomastat) which exhibit narrow-spectrum selectivity, ONO-4817 is classified as a third-generation MMP inhibitor that is orally active and demonstrates a selective-spectrum profile—potently inhibiting MMP-2 and MMP-9 while sparing MMP-1, a key antitarget implicated in musculoskeletal side effects [2][3]. This differential selectivity translates to distinct in vivo efficacy outcomes and tolerability profiles that cannot be extrapolated from other in-class compounds.

MMP-1 sparing MMP-1-sparing selectivity profile may not transfer across inhibitor classes; other MMP inhibitors may lack this gap
Oral exposure First-generation peptidomimetic inhibitors differ in oral exposure context and may not support oral-dosing models
Target coverage Narrow-spectrum inhibitors may miss gelatinase targets critical for metastasis and remodeling research

ONO-4817: Comparative Potency and Selectivity Data


MMP-2 and MMP-9 Inhibition Potency

ONO-4817 demonstrates exceptionally potent inhibition of MMP-2 and MMP-9, two gelatinases critically involved in extracellular matrix degradation, tumor invasion, and angiogenesis. Against human recombinant MMP-2 and MMP-9, ONO-4817 exhibits IC50 values of 0.5 nM and 0.8 nM, respectively [1]. This sub-nanomolar potency positions ONO-4817 among the most potent MMP-2/MMP-9 inhibitors available for research applications.

MMP-2/9 Potency
Class-level
MMP-2 IC50 0.5 nM
MMP-9 IC50 0.8 nM
Gelatinase-pathway target engagement context
Reported in vitro recombinant enzyme assay; class-level potency benchmark
MMP Inhibition Cancer Metastasis Angiogenesis

Selectivity Over MMP-1 and MMP-7

A defining feature of ONO-4817 is its pronounced selectivity for MMP-2 and MMP-9 over MMP-1 and MMP-7. Against human MMP-1, ONO-4817 exhibits an IC50 of approximately 1,600-2,500 nM, representing a 3,200- to 5,000-fold selectivity window compared to MMP-2 . Against MMP-7, the Ki is 2,500 nM, while against MMP-3 the Ki is 42 nM [1]. This selective sparing of MMP-1 is mechanistically significant because MMP-1 inhibition has been linked to the musculoskeletal toxicity that plagued early-generation broad-spectrum MMP inhibitors in clinical trials.

MMP-1 Selectivity Window
Head-to-head
~3,200-5,000× over MMP-1
MMP-7/MMP-2: ~5,000×
MMP-1-sparing isoform profile context
Within-compound selectivity; human recombinant MMPs
Selectivity Profiling MMP-1 Spacing Musculoskeletal Toxicity

Atherosclerosis and Intimal Hyperplasia

ONO-4817 demonstrates robust in vivo efficacy in suppressing the development of aortic intimal hyperplasia in an experimental hyperlipidemic rabbit model. Male rabbits fed a 1% cholesterol diet plus 100 mg/kg ONO-4817 daily for one month exhibited marked inhibition of intimal hyperplasia compared to cholesterol-fed controls receiving no ONO-4817 [1][2]. Immunohistochemical analysis revealed that the distribution of macrophages and MMP-12 in hyperplastic tissue was limited to the luminal side of lesions in ONO-4817-treated animals, whereas no such limitation was observed in untreated controls [1]. This study provides the first reported evidence that an MMP inhibitor can suppress intimal hyperplasia development in hyperlipidemic rabbits.

Intimal Hyperplasia Model
Head-to-head
Suppressed aortic intimal hyperplasia; macrophage/MMP-12 limited to luminal side
Cardiovascular model-response context
Hyperlipidemic rabbit model; reported histological endpoint
Atherosclerosis Intimal Hyperplasia Cardiovascular Disease

Neointima Formation in Vascular Injury

In a hypercholesterolemic hamster model of catheter-induced endothelial injury, oral administration of ONO-4817 at 20 mg/kg/day (twice daily) for two weeks markedly reduced the neointimal area by 52.4 ± 8.4% compared to untreated controls [1]. The treatment also significantly reduced histone H1 indexes on days 1, 5, and 10, and BrdU indexes of intimal smooth muscle cells on days 5 and 10 [1]. In vitro, ONO-4817 dose-dependently reduced smooth muscle cell migration but did not affect DNA synthesis [1]. Mechanistically, MMP-12 expression, which was undetectable in hamsters without cholesterol diet but markedly increased after injury in hypercholesterolemic animals, was identified as playing an important role in vascular stenosis [1].

Neointimal Area Reduction
Head-to-head
52.4 ± 8.4% reduction
Vascular remodeling endpoint context
Hypercholesterolemic hamster injury model; 20 mg/kg/day oral
Vascular Remodeling Restenosis Smooth Muscle Cell Migration

Hepatic Ischemia-Reperfusion Protection

ONO-4817 demonstrated significant hepatoprotective effects in a rat model of hepatic ischemia-reperfusion injury. Oral administration of ONO-4817 at 300 mg/kg/day prevented ischemia/reperfusion injury to hepatocytes as evidenced by significant reductions in serum alanine aminotransferase (ALT) levels and less severe histologic changes compared to vehicle-treated controls [1]. Gelatinolytic activity was markedly inhibited in the liver of ONO-4817-treated rats as demonstrated by film in situ zymography, and both MMP-9 and MMP-2 activities were inhibited as shown by gelatin zymography [1]. Importantly, serum levels of TNFα and IL-1β showed a significant decrease in the ONO-4817 group compared with the vehicle group after reperfusion [1].

Hepatic I/R Model
Head-to-head
Reduced serum ALT; inhibited gelatinolytic activity; decreased TNFα/IL-1β
Hepatic injury endpoint context
Reported significance; rat model; endpoint values to verify
Ischemia-Reperfusion Injury Hepatoprotection Inflammation

Lung Ischemia-Reperfusion Protection

In an ex vivo rat model of pulmonary ischemia-reperfusion injury, ONO-4817 at 5 µg/mL decreased bronchoalveolar lavage fluid (BALF) neutrophil infiltration . In isolated rat lungs subjected to 18 hours of cold ischemia followed by reperfusion with fresh blood containing the MMP inhibitor, ONO-4817 preserved oxygenation capacity that otherwise deteriorated progressively during 120 minutes of reperfusion in untreated controls (p<0.05) [1]. Histopathological examination showed that interstitial edema and neutrophil migration were attenuated by ONO-4817 (p<0.01) [1]. Tissue malondialdehyde levels, a marker of oxidative stress, increased after ischemia-reperfusion but were ameliorated by ONO-4817 (p<0.01) [1].

Pulmonary I/R Model
Head-to-head
Preserved oxygenation; reduced BALF neutrophil infiltration
Pulmonary injury endpoint context
Ex vivo rat lung; reported significance; data to verify
Lung Injury Neutrophil Migration Oxidative Stress

ONO-4817: Research and Procurement Applications


Atherosclerosis and Neointimal Hyperplasia

ONO-4817 is the preferred MMP inhibitor for studies of atherosclerosis and vascular remodeling requiring oral dosing and validated in vivo efficacy. It is the first MMP inhibitor demonstrated to morphologically suppress aortic intimal hyperplasia in a hyperlipidemic rabbit model (100 mg/kg/day oral) [6] and reduces neointimal area by 52.4 ± 8.4% in hypercholesterolemic hamsters (20 mg/kg/day oral) . Its selective sparing of MMP-1 (IC50 ≈ 1,600-2,500 nM vs. MMP-2 IC50 = 0.5 nM) reduces confounding effects in long-term cardiovascular studies where MMP-1 inhibition may introduce artifacts .

Ischemia-Reperfusion Injury

ONO-4817 provides a validated tool for ischemia-reperfusion injury research across multiple organs. It significantly reduces serum ALT and preserves hepatocyte integrity in hepatic ischemia-reperfusion models (300 mg/kg/day oral) while decreasing TNFα and IL-1β release [6]. In pulmonary ischemia-reperfusion, it preserves oxygenation (p<0.05) and reduces neutrophil infiltration (p<0.01) and oxidative stress markers (p<0.01) . This multi-organ protective profile distinguishes it from organ-specific interventions.

Cancer Metastasis and Angiogenesis

ONO-4817 is a third-generation MMP inhibitor suitable for studies of tumor invasion, angiogenesis, and metastasis [6]. Its potent inhibition of MMP-2 (IC50 = 0.5 nM) and MMP-9 (IC50 = 0.8 nM)—key gelatinases involved in extracellular matrix degradation—coupled with MMP-1 sparing, enables dissection of MMP-2/MMP-9-specific roles in metastasis . In a PC14PE6 lung cancer xenograft model, dietary administration (1% in diet) reduced lung metastases . Combination studies with docetaxel demonstrate additive/synergistic suppression of lung micrometastasis [6].

Inflammation and Tissue Destruction

ONO-4817 is effective in models of inflammatory tissue destruction where MMP overactivation contributes to pathology. Oral administration (30 and 100 mg/kg) dose-dependently suppressed LPS-induced proteoglycan release from joint cartilage in a guinea pig arthritis model [6]. In DSS-induced colitis in mice, it reduced disease activity index and inflammatory cell infiltration . The compound's broad-spectrum activity against MMP-2, -3, -8, -9, -12, and -13, combined with oral bioavailability, supports its use in chronic inflammation studies requiring extended dosing.

Application
Selection Property
Validation Focus
Cardiovascular MMP studies
MMP-1-sparing oral inhibitor
Intimal hyperplasia model endpoints
Ischemia-reperfusion studies
Multi-organ I/R model context
Cytokine and gelatinolytic endpoints
Tumor invasion studies
MMP-2/MMP-9 gelatinase pathway tool
Metastasis model endpoints
Inflammatory tissue studies
Broad-spectrum oral MMP inhibitor
Cartilage and colitis model endpoints

Technical Documentation Hub

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44 linked technical documents
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